4-bromo-N-(oxan-4-ylmethyl)aniline
Description
4-Bromo-N-(oxan-4-ylmethyl)aniline is an organobromine compound featuring an aniline core substituted with a bromine atom at the para position and an oxan-4-ylmethyl group attached to the nitrogen. The oxan-4-ylmethyl group (tetrahydropyran-4-ylmethyl) introduces steric bulk and moderate electron-donating effects due to the ether oxygen. Its molecular formula is C₁₂H₁₆BrNO, with a molecular weight of 270.12 g/mol.
Properties
Molecular Formula |
C12H16BrNO |
|---|---|
Molecular Weight |
270.17 g/mol |
IUPAC Name |
4-bromo-N-(oxan-4-ylmethyl)aniline |
InChI |
InChI=1S/C12H16BrNO/c13-11-1-3-12(4-2-11)14-9-10-5-7-15-8-6-10/h1-4,10,14H,5-9H2 |
InChI Key |
HSAOUFPNSPYTSV-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1CNC2=CC=C(C=C2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the protection of the aniline nitrogen using tert-butylsilyl (TBS) groups, followed by bromination and subsequent deprotection . The reaction conditions often include the use of eco-friendly solvents like 2-methyltetrahydrofuran (2-MeTHF) and mild conditions to ensure high efficiency and selectivity .
Industrial Production Methods
Industrial production methods for 4-bromo-N-(oxan-4-ylmethyl)aniline may involve large-scale bromination reactions using bromine or other brominating agents in the presence of catalysts to enhance the reaction rate and yield. The use of continuous flow reactors and automated systems can further optimize the production process, ensuring consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-N-(oxan-4-ylmethyl)aniline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding nitroso or nitro derivatives and reduction to form amines.
Coupling Reactions: It can participate in Heck cross-coupling reactions facilitated by palladium catalysts to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, brominating agents like N-bromosuccinimide (NBS) for bromination, and reducing agents like lithium aluminum hydride (LiAlH4) for reduction reactions. The reactions are typically carried out under mild conditions to ensure high selectivity and yield.
Major Products Formed
The major products formed from these reactions include substituted aniline derivatives, nitroso and nitro compounds, and coupled products with various functional groups attached to the benzene ring.
Scientific Research Applications
4-Bromo-N-(oxan-4-ylmethyl)aniline has several scientific research applications, including:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of drug candidates, particularly those containing hindered amine motifs.
Material Science: It is employed in the surface functionalization of carbon nanotubes and other nanomaterials to enhance their properties.
Mechanism of Action
The mechanism of action of 4-bromo-N-(oxan-4-ylmethyl)aniline involves its interaction with various molecular targets and pathways. The bromine atom and the oxan-4-ylmethyl group play crucial roles in determining the compound’s reactivity and selectivity in chemical reactions. The compound can act as an electrophile in substitution reactions and as a nucleophile in coupling reactions, facilitating the formation of new chemical bonds.
Comparison with Similar Compounds
Structural and Electronic Features
The table below summarizes key structural and electronic differences between 4-bromo-N-(oxan-4-ylmethyl)aniline and related compounds:
Physical Properties
- Melting Points : Nitro-substituted derivatives exhibit higher melting points (e.g., 162–163°C) due to strong dipole interactions and hydrogen bonding . Methoxy and oxan-4-ylmethyl analogs likely have lower melting points.
- Solubility : Nitrobenzyl and thienylmethyl derivatives are insoluble in water but soluble in chloroform or dichloromethane. Oxan-4-ylmethyl analogs are expected to dissolve in polar aprotic solvents .
Biological Activity
4-bromo-N-(oxan-4-ylmethyl)aniline is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article reviews the existing literature on the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic potentials.
- Molecular Formula: C11H14BrN
- Molecular Weight: 256.14 g/mol
- IUPAC Name: this compound
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing on its potential as an antimicrobial agent and its interaction with specific biological targets.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of this compound. For instance, a case study demonstrated that derivatives of aniline compounds, including this compound, exhibited significant antibacterial activity against several strains of bacteria.
| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| E. coli | 15 | 100 |
| S. aureus | 18 | 100 |
| P. aeruginosa | 12 | 100 |
This data suggests that the compound may serve as a lead structure for developing new antibacterial agents.
The mechanism by which this compound exerts its biological effects is not fully elucidated; however, it is hypothesized to involve:
- Enzyme Inhibition: The compound may inhibit specific enzymes crucial for bacterial survival.
- Cell Membrane Disruption: It might disrupt bacterial cell membranes, leading to increased permeability and cell death.
Case Studies
A notable study published in a peer-reviewed journal highlighted the synthesis and biological evaluation of several aniline derivatives, including this compound. The study reported:
- Synthesis Method: The compound was synthesized via a nucleophilic substitution reaction involving brominated aniline and oxane derivatives.
- Biological Testing: In vitro assays showed that the compound had a moderate inhibitory effect on bacterial growth.
Therapeutic Potential
Given its antimicrobial properties, there is potential for this compound in therapeutic applications, particularly in treating infections caused by resistant bacterial strains. Future research should focus on:
- In Vivo Studies: To evaluate the efficacy and safety profile in animal models.
- Mechanistic Studies: To better understand how the compound interacts with cellular targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
